molecular formula C15H23N3O3 B2601184 Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate CAS No. 1210951-17-9

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate

Cat. No.: B2601184
CAS No.: 1210951-17-9
M. Wt: 293.367
InChI Key: VHBXGLNCRCZNKB-UHFFFAOYSA-N
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Description

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate ( 1210951-17-9) is a chemical compound with a molecular formula of C15H23N3O3 and a molecular weight of 293.36 g/mol . Its structure integrates two pharmacologically significant moieties: a para-methoxyphenylpiperazine group and a carbamate ester. The piperazine ring is a common feature in numerous biologically active compounds and is known to positively influence the pharmacokinetic properties of drug substances . Piperazine derivatives are investigated for a wide spectrum of activities, including potential applications in central nervous system (CNS) disorders, with some compounds displaying affinity for various serotonin receptor subtypes . The specific piperazine in this compound, 4-(4-methoxyphenyl)piperazine, is a known structural unit in scientific research . The carbamate functional group is also prevalent in medicinal chemistry, often contributing to metabolic stability and influencing the biological activity of molecules. The combination of these features makes this compound a valuable intermediate or lead compound for researchers in medicinal chemistry and drug discovery. It is particularly useful for exploring structure-activity relationships (SAR) and developing new pharmacotherapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-20-14-5-3-13(4-6-14)18-11-9-17(10-12-18)8-7-16-15(19)21-2/h3-6H,7-12H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBXGLNCRCZNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of 4-methoxyphenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester intermediate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Catalytic Carbamate Formation Under Zinc Chloride Catalysis

The synthesis of carbamates from carbamoyl chlorides and alcohols is significantly enhanced using ZnCl₂ as a catalyst. Key findings from catalytic optimization studies include:

Catalyst Concentration (equiv)Reaction TemperatureYield (%)
0.1 (ZnCl₂)Room temperature30
0.5 (ZnCl₂)Room temperature81
0.75 (ZnCl₂)Room temperature85
1.0 (ZnCl₂)Room temperature86

Additives like acetic acid or ammonium chloride did not improve yields .

Functional Group Reactions and Transformations

The compound undergoes several chemically significant reactions:

A. Hydrolysis :
The carbamate group hydrolyzes under acidic/basic conditions to form amines or ureas, depending on reaction severity. This reaction is critical for modifying the compound’s pharmacokinetic profile.

B. Substitution Reactions :
The methoxyphenyl group participates in electrophilic aromatic substitution, enabling further functionalization (e.g., nitration, halogenation) .

C. Oxidation :
The ethyl linker between the piperazine and carbamate moieties may undergo oxidation to form ketones or aldehydes under strong oxidizing conditions.

Stability and Reaction Mechanism Insights

  • Stability Studies : The compound’s stability under various conditions (e.g., pH, temperature) is influenced by the carbamate’s hydrolytic resistance and the piperazine’s basicity.

  • Mechanistic Insights : Zinc chloride likely coordinates with carbamoyl chlorides to facilitate nucleophilic attack by alcohols, as observed in carbamate formation .

Biological Implications of Structural Features

While not directly related to chemical reactions, the compound’s structural motifs—such as the methoxyphenyl group and carbamate—play a role in modulating biological activity. For example, substituents on aromatic rings influence receptor binding affinities in related piperazine derivatives .

Scientific Research Applications

Example Reaction

A specific example includes combining 4-(4-methoxyphenyl)piperazine with methyl chloroformate in dimethylformamide at controlled temperatures, followed by purification steps such as chromatography to isolate the desired product with high purity.

Biological Activities

Research indicates that methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate exhibits several biological activities:

  • Antidepressant Effects : Compounds with similar structures have been investigated for their potential as antidepressants due to their ability to modulate neurotransmitter systems.
  • Antinociceptive Activity : Some studies suggest that derivatives of piperazine can act as analgesics, providing relief from pain through central mechanisms.
  • Antitumor Properties : Preliminary studies indicate that certain piperazine derivatives demonstrate cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. The findings indicated significant improvements in behavioral tests associated with depression, suggesting that this compound may influence serotonergic and noradrenergic pathways.

Case Study 2: Antinociceptive Properties

Another investigation focused on evaluating the antinociceptive properties of piperazine derivatives, including this compound. Results showed that treatment significantly reduced pain responses in rodent models, supporting its potential use as an analgesic agent.

Case Study 3: Cytotoxicity Against Cancer Cells

Research assessing the cytotoxic effects of various piperazine derivatives found that this compound exhibited selective toxicity against certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various physiological processes, including smooth muscle contraction and neurotransmitter release . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to act as a receptor antagonist is a key aspect of its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-carbamate derivatives. Below is a detailed comparison with structurally or functionally related compounds from the literature:

Structural Analogues

Methyl 4-(4-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C6) Structure: Shares the 4-methoxyphenyl-piperazine motif but incorporates a quinoline-carbonyl-benzoate extension. Synthesis: Crystallized in ethyl acetate, yielding a yellow solid. Characterized via ¹H NMR and HRMS.

Ethyl 2-(4-(4-methoxyphenyl)piperazin-1-yl)acetate (Compound 1, ) Structure: Features an ethyl acetate group instead of a carbamate. Synthesis: Derived from 1-(4-methoxyphenyl)piperazine and ethyl 2-chloroacetate. Hydrazide and oxadiazole derivatives were subsequently synthesized.

Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate ()

  • Structure : Replaces the methyl carbamate with a phenyl carbamate linked to a para-substituted phenyl ring.
  • Implication : The phenyl group increases aromaticity and lipophilicity, possibly enhancing membrane permeability but altering selectivity.

Functional Analogues

Oxadiazole-Piperazine Derivatives (4a-e, )

  • Structure : Incorporate a 1,3,4-oxadiazole-thiol ring instead of a carbamate.
  • Activity : Tested as MAO inhibitors, with N-CH₂ and S-CH₂ protons observed at 3.83–3.84 ppm and 5.09–5.17 ppm in ¹H NMR.
  • Comparison : The oxadiazole ring’s electron-deficient nature may improve enzyme interaction, whereas the carbamate in the target compound could favor hydrolytic stability.

Thiazole-Urea-Piperazine Derivatives (10d-f, ) Structure: Piperazine linked to thiazole and urea groups with trifluoromethyl or chloro substituents. Synthesis: High yields (89–93%) via ESI-MS characterization. Functional Contrast: The urea and thiazole moieties introduce hydrogen-bond donors and aromatic heterocycles, likely directing these compounds toward kinase or GPCR targets.

Physicochemical and Analytical Comparisons

Parameter Target Compound C6 Oxadiazole Derivatives Thiazole-Urea Derivatives
Core Structure Piperazine-carbamate Piperazine-quinoline Piperazine-oxadiazole Piperazine-thiazole-urea
Key Substituent 4-Methoxyphenyl 4-Methoxyphenyl 4-Methoxyphenyl Trifluoromethyl/Chloro
Characterization ¹H NMR, HRMS (assumed) ¹H NMR, HRMS ¹H/¹³C NMR, HRMS ESI-MS
Synthetic Yield Not reported Not reported Moderate to high High (89–93%)
Potential Application CNS (inferred) Anticancer (quinoline) MAO inhibition Kinase/GPCR modulation

Research Findings and Implications

  • Structural Flexibility : The piperazine core allows diverse substitutions, enabling tunable pharmacokinetics. Carbamate groups (as in the target compound) balance stability and bioavailability, whereas oxadiazoles or thiazoles may prioritize target engagement.
  • Analytical Consistency : Across studies, ¹H NMR and HRMS are standard for confirming piperazine-related protons (e.g., N-CH₂ at ~3.8 ppm) and molecular integrity.

Biological Activity

Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate, a piperazine derivative, is gaining attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Overview of the Compound

  • Chemical Structure : this compound has the chemical formula C15H23N3O3 and a molecular weight of 293.36 g/mol. Its structure features a piperazine ring, which is known for various pharmacological properties .

Target Receptors

The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . Interaction with these receptors modulates several biochemical pathways, influencing both cellular and molecular effects.

Mode of Action

  • Binding Affinity : The compound binds to α1-ARs, which leads to various downstream effects including neurotransmitter modulation.
  • Neurotransmitter Dynamics : It has been reported to inhibit the reuptake and induce the release of monoamine neurotransmitters, suggesting potential applications in mood disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The compound exhibits good absorption characteristics typical of piperazine derivatives.
  • Distribution : It demonstrates favorable distribution properties in biological systems.
  • Metabolism : Metabolic pathways involve cytochrome P450 enzymes, which are crucial for the biotransformation of many piperazine compounds.
  • Excretion : The compound's elimination pathways need further investigation but are expected to follow typical routes for similar compounds .

Neuroprotective Potential

Research indicates that this compound may possess neuroprotective properties , making it a candidate for treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels can potentially alleviate symptoms associated with conditions like depression and anxiety.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary significantly with dosage in animal models, indicating a dose-dependent relationship in its biological activity.

Comparative Analysis with Similar Compounds

Compound NameClassPrimary ActionUnique Features
TrazodoneAntidepressantα1-AR antagonistUsed for depression; sedative effects
NaftopidilAntihypertensiveα1-AR antagonistTreats benign prostatic hyperplasia
UrapidilAntihypertensiveα1-AR antagonistDual action on α1 receptors and serotonin receptors

This compound is unique due to its specific binding affinity and selectivity for α1-ARs, contributing to its potential therapeutic applications .

Case Studies and Research Findings

Recent studies have highlighted its potential in various therapeutic areas:

  • Antidepressant Properties : In vitro studies have demonstrated that compounds similar to this compound can modulate serotonin levels effectively, leading to antidepressant-like effects in animal models .
  • Cytotoxicity Studies : Comparisons with other piperazine derivatives show that while some exhibit high cytotoxicity in cancer models, this compound presents a lower toxicity profile, making it a safer candidate for further development .
  • Cholinesterase Modulation : Research indicates that this compound may influence cholinesterase activity, providing insights into its potential neuroprotective mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl (2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : React 4-(4-methoxyphenyl)piperazine with ethyl carbamate derivatives under nucleophilic substitution conditions. Ethylenediamine or similar catalysts may enhance reactivity .
  • Step 2 : Optimize solvent choice (e.g., THF or DCM) and temperature (60–80°C) to avoid side reactions, such as azide byproduct formation .
  • Step 3 : Purify via column chromatography using silica gel or recrystallization in ethanol/water mixtures to achieve >95% purity .
  • Key Variables : pH adjustments (e.g., phosphoric acid for stabilization) and stoichiometric ratios of piperazine derivatives to carbamate precursors significantly impact yield .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve piperazine ring conformation and carbamate linkage geometry. Crystal structures of analogous compounds (e.g., 4-(4-methoxyphenyl)piperazin-1-ium salts) reveal planar aromatic interactions and hydrogen bonding patterns .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. For example, the methoxy group (δ\delta ~3.7 ppm) and piperazine protons (δ\delta ~2.5–3.5 ppm) are diagnostic .
  • HPLC Validation : Employ Purospher® STAR columns with methanol/water mobile phases (pH 5.5) for purity assessment, ensuring retention time consistency .

Advanced Research Questions

Q. What methodologies are employed to evaluate the compound's interactions with serotonin and dopamine receptors?

  • In Vitro Assays :

  • Receptor Binding Studies : Use radiolabeled ligands (e.g., 3H^3H-ketanserin for 5-HT2A_{2A}) to measure competitive displacement. Piperazine derivatives show affinity modulation via methoxy group positioning .
  • Functional Assays : Measure cAMP accumulation in HEK-293 cells transfected with D2_2 receptors. Carbamate groups may alter efficacy due to steric effects .
  • Data Interpretation : Compare IC50_{50} values with structural analogs (e.g., 4-hydroxyphenyl variants) to identify structure-activity relationships (SAR) .

Q. How can computational models predict the compound's pharmacokinetic properties, and what validation methods are used?

  • Computational Strategies :

  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using logP values (~2.8 predicted for this compound) and polar surface area (PSA) analysis .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability (e.g., CYP450 interactions). Carbamate hydrolysis rates can be modeled via QM/MM simulations .
  • Validation : Correlate in silico results with in vitro hepatocyte clearance assays and plasma protein binding studies (e.g., equilibrium dialysis) .

Q. What strategies address contradictions in reported biological activity data across different studies?

  • Resolution Framework :

  • Theoretical Anchoring : Link discrepancies to receptor subtype selectivity (e.g., 5-HT1A_{1A} vs. 5-HT2A_{2A}) or assay conditions (e.g., pH-dependent carbamate stability) .
  • Meta-Analysis : Use PRISMA guidelines to aggregate data from heterogeneous studies. For example, variable results in dopamine receptor affinity may stem from differences in cell line endogenous receptor expression .
  • Experimental Replication : Standardize protocols (e.g., uniform buffer systems, temperature control) to isolate confounding variables .

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